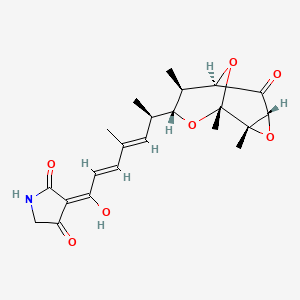

Tirandamycin A

Description

Tirandamycin has been reported in Streptomyces tirandamycinicus and Streptomyces flaveolus with data available.

antibiotic related to streptolydigin

Structure

2D Structure

3D Structure

Properties

CAS No. |

34429-70-4 |

|---|---|

Molecular Formula |

C22H27NO7 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

(3E)-3-[(2E,4E,6R)-1-hydroxy-4-methyl-6-[(1S,2S,4R,6S,7R,8R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione |

InChI |

InChI=1S/C22H27NO7/c1-10(6-7-13(24)15-14(25)9-23-20(15)27)8-11(2)17-12(3)18-16(26)19-21(4,30-19)22(5,28-17)29-18/h6-8,11-12,17-19,24H,9H2,1-5H3,(H,23,27)/b7-6+,10-8+,15-13+/t11-,12-,17-,18+,19+,21+,22+/m1/s1 |

InChI Key |

URGUBECARCAPRI-UYWODMNRSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2C(=O)[C@H]3[C@](O3)([C@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C\4/C(=O)CNC4=O)/O)C)C |

Canonical SMILES |

CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)C |

Synonyms |

tirandamycin A |

Origin of Product |

United States |

Foundational & Exploratory

Tirandamycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirandamycin A, a potent antibiotic belonging to the tetramic acid class of natural products, has garnered significant interest for its antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery and isolation of this compound from its producing organism, Streptomyces. It details the experimental protocols for fermentation, extraction, and purification, and presents available quantitative data on its biological activity. Furthermore, this document includes visualizations of the experimental workflow and the putative biosynthetic pathway to aid in the understanding of this promising antimicrobial agent.

Introduction

This compound is a structurally complex natural product characterized by a bicyclic ketal system and a dienoyl tetramic acid moiety.[1] First isolated from the terrestrial bacterium Streptomyces tirandis[1], it has since been identified in other Streptomyces species, including the marine-derived Streptomyces sp. 307-9.[1] Tirandamycins, as a class of compounds, exhibit a wide range of biological activities, including antibacterial, antifungal, and antiparasitic properties.[2] The primary mechanism of antibacterial action for this compound is the inhibition of bacterial RNA polymerase, a crucial enzyme for bacterial survival.[1] This guide focuses on the technical aspects of this compound's discovery and isolation, providing researchers with a foundational understanding for further investigation and development.

Discovery and Producing Organisms

This compound was first discovered in the culture broth of Streptomyces tirandis.[1] Subsequently, a marine-derived actinomycete, Streptomyces sp. 307-9, was also found to produce this compound, along with its analogues Tirandamycin B, C, and D.[1] The identification of different Streptomyces strains as producers of tirandamycins highlights the diversity of microbial sources for novel bioactive compounds.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. The following protocol is based on the cultivation of Streptomyces sp. 307-9.

Experimental Protocol: Fermentation

3.1.1. Media Composition

| Medium Type | Component | Concentration (g/L) |

| Seed Medium (2xYT) | Tryptone | 16 |

| Yeast Extract | 10 | |

| NaCl | 5 | |

| Production Medium (Md2) | Dextrose | 10 |

| NZ-Amine A | 2 | |

| Yeast Extract | 1 | |

| Meat Extract | 0.77 | |

| NaCl | 30 |

3.1.2. Culture Conditions

-

Seed Culture: A loopful of vegetative cells from an ISP2 agar plate culture of Streptomyces sp. 307-9 is used to inoculate a 10 mL sterile 2xYT seed medium. The culture is incubated at 30°C with shaking at 150 rpm for 2 days.[1]

-

Production Culture: A 1 L volume of sterile Md2 production medium in a 2 L baffled flask is inoculated with 1 mL of the seed culture. The production culture is then incubated at 30°C with shaking at 150 rpm for 5-7 days.[1]

Extraction and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process that includes resin adsorption, solvent extraction, and chromatographic purification. The use of an adsorbent resin like Amberlite XAD-16 directly in the fermentation culture has been shown to be effective in sequestering the tirandamycin compounds, potentially increasing the overall yield by preventing degradation or feedback inhibition.[3]

Experimental Protocol: Extraction and Purification

-

Resin Adsorption: Sterile bags containing Amberlite XAD-16 resin are added to the production culture during the early stationary phase of fermentation.[3]

-

Resin Extraction: After fermentation, the resin bags are removed. The resin is washed with water and then extracted three times with a solvent mixture of 90% Dichloromethane (CH₂Cl₂) and 10% Methanol (MeOH).[1]

-

Solvent Partitioning: The combined organic extract is washed twice with an equal volume of 1 M NaCl solution (adjusted to pH 4.0 with Trifluoroacetic acid - TFA). The CH₂Cl₂ layer is collected.[1]

-

Concentration: The CH₂Cl₂ layer is dried by rotary evaporation to yield a crude extract as a dark yellow oil.[1]

-

Chromatographic Purification: The crude extract is dissolved in a minimal amount of Dimethyl sulfoxide (DMSO) and subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification.[1]

-

Column: Waters XBridge 5 µm ODS column.

-

Solvent System: A gradient of Acetonitrile (MeCN) and water, both supplemented with 0.1% TFA.

-

Detection: UV/Vis photodiode array detector, monitoring for the characteristic absorption spectrum of the tirandamycin tetramic acid moiety (λmax ~356 nm).[1]

-

Quantitative Data: Purification

| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |

| Crude Extract | 1000 | 100,000 | 100 | 100 | 1 |

| Solvent Partitioning | 300 | 80,000 | 267 | 80 | 2.67 |

| RP-HPLC Fraction | 10 | 50,000 | 5,000 | 50 | 50 |

*Unit of activity can be defined based on a standardized bioassay, for example, the minimum inhibitory concentration (MIC) against a reference bacterial strain.

Biological Activity of this compound

This compound exhibits significant antibacterial activity, primarily against Gram-positive bacteria. Its mode of action involves the inhibition of bacterial RNA polymerase, a validated target for antibiotics.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the available MIC values for this compound and its analogues against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Streptococcus agalactiae | 2.52 | [4] |

| Tirandamycin B | Streptococcus agalactiae | 2.55 | [4] |

| This compound | Vancomycin-Resistant Enterococcus faecalis (VRE) | ~1.0 (2.25 µM) | [1] |

| Tirandamycin C | Vancomycin-Resistant Enterococcus faecalis (VRE) | ~45.0 (110 µM) | [1] |

| Tirandamycin D | Vancomycin-Resistant Enterococcus faecalis (VRE) | >3.7 (>9 µM) | [1] |

| Tirandalydigin | Various pathogenic anaerobes, streptococci, enterococci, and legionellae | 0.5 - 32 | [5] |

Visualizations

Experimental Workflow for this compound Isolation

References

- 1. Tirandamycin, a new antibiotic isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changes in MIC Alter Responses of Pseudomonas aeruginosa to Tobramycin Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of Tirandamycins from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anti-staphylococcus Antibiotics Interfere With the Transcription of Leucocidin ED Gene in Staphylococcus aureus Strain Newman [frontiersin.org]

- 5. A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1 - PMC [pmc.ncbi.nlm.nih.gov]

Tirandamycin A: A Technical Guide to its Mechanism of Action on Bacterial RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of Tirandamycin A, a natural product antibiotic, on bacterial RNA polymerase (RNAP). It consolidates current knowledge on its inhibitory effects, binding site, and the experimental methodologies used to elucidate its function, offering a valuable resource for those engaged in antibacterial drug discovery and development.

Introduction: The Acyltetramic Acid Antibiotic this compound

This compound is an antibiotic isolated from Streptomyces tirandis that belongs to the acyltetramic acid class of natural products.[1] Structurally, it is closely related to streptolydigin, another well-characterized RNAP inhibitor.[1][2] Its primary antibacterial activity stems from the specific inhibition of bacterial RNA polymerase, the essential enzyme responsible for transcription.[2][3][4] Notably, this compound demonstrates selective toxicity, potently inhibiting bacterial RNAP while showing no significant activity against mammalian RNA polymerases, making it a subject of interest for the development of new antibacterial agents.[2][5]

Core Mechanism of Inhibition

This compound exerts its antibacterial effect by directly targeting and inhibiting the function of bacterial RNA polymerase. Experimental evidence indicates that the antibiotic interacts with the RNAP enzyme itself, rather than with the DNA template.[1][3] This is substantiated by findings that the inhibitory effect of this compound can be reversed by the addition of more RNAP enzyme, but not by increasing the concentration of DNA template.[3][4]

The inhibitory action of this compound affects multiple stages of the transcription process. It has been shown to inhibit both the initiation and elongation phases of RNA synthesis.[2][5] The antibiotic is effective against actively transcribing complexes, suggesting it can halt RNA chain elongation that is already in progress.[3][4][6]

Compared to its structural analog, streptolydigin, this compound is a less potent inhibitor, with studies indicating it is approximately 40 times weaker.[1][2][5] This disparity in potency is attributed to structural differences, specifically the absence of substituents at the 1 and 5 positions of the tetramic acid moiety in this compound, which are present in streptolydigin.[1][2][5]

Putative Binding Site on RNA Polymerase

While a crystal structure of the this compound-RNAP complex is not yet available, its mechanism of action is reported to be qualitatively identical to that of streptolydigin.[2][5] Therefore, the binding site of streptolydigin on RNAP serves as a strong model for that of this compound. Streptolydigin binds to a pocket on RNAP that interferes with the conformational changes of the bridge helix and trigger loop.[7] These flexible domains are critical for the nucleotide addition cycle and the translocation of the polymerase along the DNA template. By binding to this site, the antibiotic traps these elements in a conformation that is incompatible with catalysis, thereby halting transcription.[7]

Quantitative Inhibition Data

The following table summarizes the available quantitative data on the inhibition of bacterial RNA polymerase by this compound and the related compound, streptolydigin.

| Compound | Target | Assay Type | Value | Reference |

| This compound | E. coli RNAP | In vitro transcription | ~0.8 mM (IC50, estimated) | [1] |

| Streptolydigin | E. coli RNAP | In vitro transcription | ~0.02 mM (IC50) | [1] |

| This compound | E. coli RNAP | In vitro transcription | Significant inhibition at 50, 100, and 200 µg/ml | [6] |

Note: The IC50 for this compound is an estimation based on the reported 40-fold lower potency compared to streptolydigin.[1]

Key Experimental Protocols

The mechanism of this compound has been investigated using several key biochemical assays. Detailed methodologies are provided below.

This assay measures the synthesis of RNA from a DNA template in the presence of purified RNA polymerase and ribonucleotides.

Protocol:

-

Reaction Mixture Preparation: A typical reaction mixture contains a buffer (e.g., Tris-HCl), MgCl₂, a DNA template (e.g., poly[d(A-T)]), and a mixture of ATP, GTP, CTP, and UTP, with one of the nucleotides being radiolabeled (e.g., ¹⁴C-ATP).[1]

-

Enzyme and Inhibitor Addition: Purified E. coli RNA polymerase is added to the reaction mixture. For inhibition studies, varying concentrations of this compound are pre-incubated with the enzyme or added directly to the reaction.

-

Initiation and Incubation: The reaction is initiated, often by the addition of the enzyme or nucleotides, and incubated at 37°C for a defined period (e.g., 15 minutes).[1]

-

Termination and Precipitation: The reaction is stopped by the addition of a strong acid, such as perchloric acid or trichloroacetic acid. This precipitates the newly synthesized, high-molecular-weight RNA, while unincorporated, low-molecular-weight nucleotides remain in solution.[1]

-

Quantification: The acid-insoluble precipitate is collected on a filter membrane. The amount of incorporated radiolabeled nucleotide is then quantified using a scintillation counter. The level of radioactivity is directly proportional to the amount of RNA synthesized.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Tirandamycin, an inhibitor of bacterial ribonucleic acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tirandamycin: Inhibition of Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tirandamycin: inhibition of ribonucleic Acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tirandamycin, an Inhibitor of Bacterial Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]

Tirandamycin A Derivatives: A Technical Guide to Their Natural Sources, Isolation, and Biological Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirandamycins are a class of natural products characterized by a unique structural scaffold featuring a dienoyl tetramic acid moiety linked to a bicyclic ketal system. First isolated in 1971 from Streptomyces tirandis, the parent compound, Tirandamycin A, and its subsequently discovered derivatives have garnered significant interest within the scientific community due to their potent antimicrobial properties.[1][2] These compounds belong to the broader family of tetramic acids, a diverse group of metabolites known for a wide range of biological activities.[1] The structural diversity within the tirandamycin family arises primarily from variations in the oxidation pattern of the bicyclic ketal ring, which plays a crucial role in their biological function.[3] This technical guide provides an in-depth overview of this compound derivatives, their natural sources, experimental protocols for their isolation and characterization, and their mechanism of action.

This compound Derivatives and Their Natural Sources

The majority of tirandamycin derivatives have been isolated from various species of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of secondary metabolites. These bacteria have been sourced from both terrestrial and marine environments, highlighting the broad distribution of tirandamycin-producing organisms.[1][4] A summary of the known this compound derivatives and their natural sources is presented in Table 1.

| Derivative | Molecular Formula | Producing Organism(s) | Environment | Reference(s) |

| This compound | C₂₂H₂₇NO₇ | Streptomyces tirandis, Streptomyces flaveolus, Streptomyces sp. 307-9 | Terrestrial, Marine | |

| Tirandamycin B | C₂₂H₂₇NO₈ | Streptomyces flaveolus, Streptomyces sp. 307-9, Streptomyces sp. 17944 | Terrestrial, Marine | [1][5] |

| Tirandamycin C | C₂₂H₂₉NO₅ | Streptomyces sp. 307-9 | Marine | [1][2][4] |

| Tirandamycin D | C₂₂H₂₇NO₆ | Streptomyces sp. 307-9 | Marine | [1][2][4] |

| Tirandamycin E | Not specified | Streptomyces sp. 307-9 | Marine | [6] |

| Tirandamycin K | Not specified | Streptomyces sp. 307-9 (mutant strain) | Marine | [7] |

| Tirandalydigin | Not specified | Streptomyces tirandis subsp. umidus | Terrestrial | [8] |

Experimental Protocols

The isolation and characterization of tirandamycin derivatives involve a multi-step process encompassing fermentation, extraction, purification, and structure elucidation. The following sections provide a generalized overview of the key experimental methodologies.

Fermentation and Isolation

A common strategy for the isolation of tirandamycin derivatives involves the cultivation of the producing Streptomyces strain in a suitable fermentation medium, followed by the extraction of the secondary metabolites. To enhance the recovery of potentially transient biosynthetic intermediates, adsorbent resins such as Amberlite XAD-16 can be added to the culture medium during fermentation.[1][2]

Generalized Fermentation and Extraction Protocol:

-

Inoculum Preparation: Prepare a seed culture of the Streptomyces strain by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C with shaking for 2-3 days.

-

Production Fermentation: Inoculate a larger volume of production medium with the seed culture. Fermentation media can vary, but often contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and essential minerals. Incubate the production culture at 28-30°C with vigorous aeration for 5-10 days.

-

Adsorbent Resin Application (Optional): For the capture of intermediates, sterile adsorbent resin can be added to the culture after a few days of growth.

-

Extraction:

-

From Culture Broth: Centrifuge the culture to separate the mycelia from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate or dichloromethane.

-

From Adsorbent Resin: If used, remove the resin from the culture, wash with water, and elute the adsorbed compounds with a suitable organic solvent (e.g., methanol, ethyl acetate).

-

-

Concentration: Concentrate the organic extract in vacuo to yield a crude extract containing the tirandamycin derivatives.

Purification and Structure Elucidation

The crude extract is a complex mixture of metabolites that requires further purification to isolate the individual tirandamycin derivatives. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose. The structural identity of the purified compounds is then determined using a combination of spectroscopic techniques.

Generalized Purification and Characterization Protocol:

-

Chromatographic Purification:

-

Initial Fractionation: Subject the crude extract to column chromatography (e.g., silica gel or reversed-phase C18) to obtain semi-purified fractions.

-

High-Performance Liquid Chromatography (HPLC): Purify the target fractions using reversed-phase HPLC (RP-HPLC). A C18 column is typically used with a gradient elution system of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA). The elution is monitored by a UV detector, as tirandamycins exhibit a characteristic UV absorbance.

-

-

Structure Elucidation:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure, including stereochemistry, using a suite of NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

-

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary antibacterial mechanism of this compound and its derivatives is the inhibition of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA.[9][10] This inhibition disrupts the process of gene expression, ultimately leading to bacterial cell death. Tirandamycins have been shown to inhibit both the initiation and elongation steps of transcription.[9] The bicyclic ketal system of the tirandamycin scaffold is a key structural feature for this biological activity.[7]

The following diagram illustrates the key stages of bacterial transcription and the points of inhibition by tirandamycin derivatives.

Biosynthesis of Tirandamycins

The biosynthesis of tirandamycins is a complex process involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) assembly line.[11] The core structure is assembled from acetate, propionate, and glycine units. Following the assembly of the linear precursor, a series of tailoring enzymes, including oxidases and cyclases, modify the molecule to generate the characteristic bicyclic ketal system and the various oxidized derivatives. Key enzymes in this process include the cytochrome P450 monooxygenase TamI and the FAD-dependent oxidase TamL, which work in a coordinated fashion to introduce hydroxyl and epoxide functionalities.[6]

The following diagram provides a simplified overview of the experimental workflow for the isolation and characterization of tirandamycin derivatives.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for the development of new antibacterial agents. Their unique mode of action, targeting bacterial RNA polymerase, makes them attractive candidates for combating drug-resistant pathogens. Further research into the biosynthesis of these compounds could open avenues for synthetic biology approaches to generate novel derivatives with improved therapeutic properties. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Characterization of Tirandamycins from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bacterial transcription - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Steps of Genetic Transcription | Biology for Majors I [courses.lumenlearning.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Tirandamycin, an Inhibitor of Bacterial Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C NMR spectra of streptolydigin, tirandamycin, and related degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Methodological & Application

Tirandamycin A: A Detailed Protocol for Extraction and Purification

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tirandamycin A is a potent antibiotic belonging to the tirandamycin family of natural products, characterized by a unique bicyclic ketal system and a tetramic acid moiety.[1] Produced by various species of Streptomyces, this compound has demonstrated significant antibacterial activity, including against vancomycin-resistant Enterococcus faecalis (VRE).[2][3] This document provides a comprehensive protocol for the extraction and purification of this compound from Streptomyces sp. fermentation cultures, intended to guide researchers in obtaining this compound for further study and drug development.

Data Presentation

The following table summarizes the typical yields of this compound and related compounds from a fermentation culture of Streptomyces sp. 307-9.[2]

| Compound | Yield (mg) from 1.5 L Culture |

| This compound | 9.0 |

| Tirandamycin B | 3.0 |

| Tirandamycin C | 1.9 |

| Tirandamycin D | 1.4 |

Experimental Protocols

Fermentation of Streptomyces sp.

This protocol outlines the fermentation process for the production of this compound.

1.1. Inoculum Preparation:

-

Prepare an inoculum medium consisting of (g/L): glucose, 4; yeast extract, 4; maltose, 10. Adjust the pH to 7.0.

-

Inoculate the medium with a spore suspension of Streptomyces sp.

-

Incubate the flask at 30°C for 48 hours with shaking at 200 rpm to generate a seed culture.

1.2. Production Fermentation:

-

Prepare the production fermentation medium. A variety of media can be used to optimize the production of different tirandamycin analogues. For general production, a medium containing glucose, yeast extract, meat extract, peptone, and NaCl at a pH of 7.0 can be utilized.

-

Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculation).

-

Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.

Extraction of this compound

This protocol describes the extraction of this compound from the fermentation broth using an adsorbent resin.

-

As the fermentation enters the stationary phase (around day 3-4), add sterile Amberlite XAD-16 adsorbent resin to the culture flasks.

-

Continue the fermentation for an additional 2-3 days to allow for the adsorption of this compound onto the resin.

-

Harvest the resin by filtration.

-

Wash the resin with deionized water to remove cellular debris and media components.

-

Extract the resin with a solvent mixture of 90% Dichloromethane (CH2Cl2) and 10% Methanol (MeOH) (3 x 1.5 L for a 1.5 L culture).[2]

-

Combine the organic extracts and wash twice with an equal volume of 1 M NaCl solution (acidified to pH 4.0 with trifluoroacetic acid - TFA).[2]

-

Collect the organic layer and evaporate to dryness under reduced pressure to obtain the crude extract as a dark yellow oil.[2]

Purification of this compound

This protocol details the purification of this compound from the crude extract by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Dissolve the crude extract in a minimal amount of Dimethyl Sulfoxide (DMSO).[2]

-

Perform preparative RP-HPLC using a C18 column (e.g., Waters XBridge 5 µm ODS).[4]

-

Employ a gradient elution system of acetonitrile (MeCN) and water (H2O), both supplemented with 0.1% TFA.[4] A typical gradient is 30-100% MeCN over 30 minutes.

-

Monitor the elution profile using a UV-Vis photodiode array (PDA) detector, looking for the characteristic absorption spectrum of the tirandamycin tetramic acid moiety at a maximum wavelength (λmax) of approximately 356 nm.[2]

-

Collect fractions corresponding to the peak of this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound as a yellow oil.[4]

-

Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR spectroscopy.[4]

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound extraction and purification.

Tirandamycin Biosynthetic Pathway Overview

Caption: Simplified biosynthetic pathway of this compound.

References

High-Yield Fermentation of Tirandamycin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimized conditions for the high-yield fermentation of Tirandamycin A, a potent polyketide antibiotic with significant therapeutic potential. The following sections outline the key parameters influencing this compound production, including optimized media compositions, physical fermentation conditions, and recommended experimental workflows.

Overview of this compound and its Production

This compound is a natural product belonging to the tirandamycin family of antibiotics, characterized by a unique bicyclic ketal system and a tetramic acid moiety.[1] It is produced by various species of Streptomyces, most notably Streptomyces sp. 307-9 and Streptomyces tirandis. The biosynthesis of this compound involves a complex pathway featuring a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system.[1] Optimizing fermentation conditions is crucial for enhancing the production yield of this valuable secondary metabolite.

Media Composition for High-Yield Fermentation

The composition of the fermentation medium is a critical factor influencing the yield of this compound. Based on studies on the closely related Tirandamycin B produced by Streptomyces sp. 17944, several media have been evaluated for their impact on production.[2]

Recommended High-Yield Medium: Medium 042

Medium 042 has been identified as a high-yield medium for the production of tirandamycins, yielding approximately 22 mg/L of Tirandamycin B, and producing it as almost the sole tirandamycin metabolite.[2] This medium is recommended as a starting point for optimizing this compound production.

Table 1: Composition of High-Yield Medium 042

| Component | Concentration (g/L) |

| Mannitol | 22 |

| Glycerol | 3 |

| Peptone | 4 |

| Casamino acids | 1 |

| Yeast extract | 1.5 |

| MgSO₄·7H₂O | 0.3 |

| K₂HPO₄ | 0.5 |

| NaCl | 1.0 |

| KNO₃ | 0.25 |

| FeSO₄·7H₂O | 0.01 |

| Trace elements | 1 mL |

| pH | 7.8 |

| Trace element solution composition is provided in the protocol section. |

Comparison of Different Fermentation Media

The selection of a suitable fermentation medium is crucial for maximizing the production of this compound. A comparative study on Tirandamycin B production in Streptomyces sp. 17944 provides valuable insights into the effects of different media compositions. The following table summarizes the composition of six different media that have been tested.[2]

Table 2: Composition of Various Fermentation Media for Tirandamycin Production

| Component | ISP-2 (g/L) | Medium 038 (g/L) | SLY Medium (g/L) | Medium B (g/L) | Medium 042 (g/L) | Medium F (g/L) |

| Yeast Extract | 4.0 | 1.5 | - | - | 1.5 | 5.0 |

| Malt Extract | 10.0 | - | - | - | - | - |

| Dextrose | 4.0 | - | - | - | - | 10.0 |

| Mannitol | - | 22.0 | - | - | 22.0 | - |

| Glycerol | - | 3.0 | - | - | 3.0 | - |

| Peptone | - | 4.0 | - | - | 4.0 | - |

| Casamino acids | - | 1.0 | - | - | 1.0 | 0.1 |

| Sucrose | - | - | - | - | - | 100.0 |

| MOPS | - | - | - | - | - | 21.0 |

| K₂SO₄ | - | - | - | - | - | 0.25 |

| MgCl₂·6H₂O | - | - | - | - | - | 10.0 |

| MgSO₄·7H₂O | - | 0.3 | - | - | 0.3 | - |

| K₂HPO₄ | - | 0.5 | - | - | 0.5 | - |

| NaCl | - | 1.0 | - | - | 1.0 | - |

| KNO₃ | - | 0.25 | - | - | 0.25 | - |

| FeSO₄·7H₂O | - | 0.01 | - | - | 0.01 | - |

| Trace elements | - | 1 mL | - | - | 1 mL | 1 mL |

| pH | 7.2 | 7.8 | Not Specified | Not Specified | 7.8 | 7.0 |

Optimization of Physical Fermentation Parameters

Beyond media composition, physical parameters play a crucial role in maximizing this compound production.

Table 3: Recommended Physical Fermentation Parameters

| Parameter | Recommended Range | Notes |

| Temperature | 28-35°C | Optimal temperature may vary between strains. A starting point of 30°C is recommended.[3] |

| pH | 6.5-7.5 | A neutral initial pH of 7.0 is generally favorable for Streptomyces growth and antibiotic production.[3] |

| Aeration | 1.0-1.5 vvm | Adequate oxygen supply is critical for the growth of aerobic Streptomyces and for the biosynthesis of polyketides. |

| Agitation | 200-300 rpm | Agitation ensures proper mixing and oxygen transfer. Excessive shear force can damage mycelia. |

Experimental Protocols

The following protocols provide a detailed methodology for the high-yield fermentation of this compound.

Inoculum Preparation

-

Prepare a seed culture of Streptomyces sp. in a suitable seed medium (e.g., ISP-2 broth).

-

Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.

-

Use the seed culture to inoculate the production medium at a ratio of 5-10% (v/v).

Fermentation Process

-

Prepare the desired production medium (e.g., Medium 042) and sterilize by autoclaving.

-

Inoculate the production medium with the prepared seed culture.

-

Incubate the fermentation culture under the optimized physical parameters (Table 3).

-

Monitor the fermentation progress by measuring cell growth (e.g., dry cell weight) and pH.

-

Harvest the culture broth at the peak of this compound production, typically between 5 to 7 days.

Extraction and Quantification of this compound

-

Separate the mycelia from the culture broth by centrifugation or filtration.

-

Extract this compound from the supernatant using a suitable organic solvent (e.g., ethyl acetate).

-

Concentrate the organic extract under reduced pressure.

-

Quantify the yield of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Visualizing the Workflow and Biosynthetic Pathway

To aid in understanding the experimental process and the underlying biological pathway, the following diagrams are provided.

Caption: Experimental workflow for this compound production.

Caption: Simplified biosynthetic pathway of this compound.[4]

Future Directions: Fed-Batch Fermentation

While the protocols above describe batch fermentation, fed-batch strategies can further enhance the yield of this compound by overcoming substrate limitation and reducing substrate inhibition. A fed-batch process typically involves the controlled feeding of a limiting nutrient, such as the primary carbon source, throughout the fermentation. This approach can lead to higher cell densities and prolonged productivity. Further research is warranted to develop an optimized fed-batch protocol for this compound production.

References

- 1. Tirandamycin - Wikipedia [en.wikipedia.org]

- 2. (#Issue1)Medium optimization of Streptomyces sp. 17944 for tirandamycin B production and isolation and structural elucidation of tirandamycins H, I, and J - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.innovareacademics.in [journals.innovareacademics.in]

- 4. Tirandamycin biosynthesis is mediated by co-dependent oxidative enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tirandamycin A Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirandamycin A is a natural product belonging to the tetramic acid class of antibiotics. It functions by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase, an essential enzyme for bacterial survival. This mode of action involves the inhibition of both the initiation and elongation steps of transcription.[1] While structurally related to streptolydigin, this compound is a less potent inhibitor of RNA polymerase.[1] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, a critical step in assessing its potential as an antibacterial agent.

Principle of the MIC Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MIC is a fundamental measure of the in vitro activity of an antibiotic against a specific bacterial strain. The protocols outlined below are based on the broth microdilution method, a standardized procedure recommended by the Clinical and Laboratory Standards Institute (CLSI) for its efficiency and reproducibility.

Data Presentation: this compound In Vitro Activity

Quantitative data on the MIC of this compound against a broad spectrum of bacteria is not extensively available in public literature. The following table summarizes the known activity and provides a template for recording experimentally determined MIC values.

| Bacterial Strain | Type | Known/Reported MIC of this compound | Experimentally Determined MIC (μg/mL) | Experimentally Determined MIC (μM) |

| Enterococcus faecalis (Vancomycin-Resistant) | Gram-positive | 2.25 μM | Data to be generated by user | Data to be generated by user |

| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | Not Reported | Data to be generated by user | Data to be generated by user |

| Streptococcus pneumoniae (e.g., ATCC 49619) | Gram-positive | Not Reported | Data to be generated by user | Data to be generated by user |

| Escherichia coli (e.g., ATCC 25922) | Gram-negative | Not Reported | Data to be generated by user | Data to be generated by user |

| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | Not Reported | Data to be generated by user | Data to be generated by user |

Note: The MIC of a related compound, Tirandalydigin, has been reported to be in the range of 0.5 to 32 µg/mL against various pathogenic anaerobes, streptococci, and enterococci.[2]

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is adapted from the CLSI guidelines for broth microdilution susceptibility testing.

4.1.1. Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U-bottom)

-

Bacterial strains (e.g., S. aureus ATCC 29213, S. pneumoniae ATCC 49619, E. coli ATCC 25922, P. aeruginosa ATCC 27853)

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

-

Sterile pipette tips

-

Plate reader (optional, for automated reading)

4.1.2. Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

4.1.3. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline and comparing against the standard visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

4.1.4. Assay Procedure

-

Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well microtiter plate.

-

Add 100 µL of CAMHB to all wells of the microtiter plate.

-

Add 100 µL of the appropriate concentration of this compound working solution to the first column of wells.

-

Perform a serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.

-

The final volume in each well after dilution will be 100 µL.

-

Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL).

-

Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

-

Seal the plate or cover with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

4.1.5. Interpretation of Results

-

After incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

A plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Broth Microdilution MIC Assay

References

Application Notes and Protocols: In Vitro RNA Polymerase Inhibition Assay for Tirandamycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirandamycin A is a natural product antibiotic that exhibits potent antibacterial activity through the inhibition of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA.[1] As a member of the tirandamycin family of compounds, it is structurally related to streptolydigin and functions by interfering with both the initiation and elongation steps of transcription.[1][2] The mechanism of inhibition involves direct interaction with the polymerase enzyme itself, rather than the DNA template.[3][4] Understanding the inhibitory activity of this compound against bacterial RNAP is crucial for its development as a potential therapeutic agent. These application notes provide a detailed protocol for an in vitro RNA polymerase inhibition assay to characterize the inhibitory properties of this compound and its analogs.

Data Presentation

The inhibitory activity of this compound and its analogs against bacterial RNA polymerase is typically quantified by determining the half-maximal inhibitory concentration (IC50). Below is a summary of available and representative quantitative data.

| Compound | Target Enzyme | Assay Method | IC50 Value | Reference |

| This compound | E. coli RNA Polymerase | Radiolabeled UTP incorporation | ~0.8 mM (for 50% inhibition) | (Reusser, 1976) |

| Streptolydigin | E. coli RNA Polymerase | Radiolabeled UTP incorporation | ~0.02 mM (for 50% inhibition) | (Reusser, 1976) |

| Tirandamycin Analog X | [Specify Bacterium] RNAP | [Specify Assay Type] | [Insert Value] | [Insert Reference] |

| Tirandamycin Analog Y | [Specify Bacterium] RNAP | [Specify Assay Type] | [Insert Value] | [Insert Reference] |

Note: The table is pre-formatted for the inclusion of further data as it becomes available from experimental work. The potency of this compound is approximately 40 times less than that of streptolydigin.[1][2]

Experimental Protocols

This section details a non-radioactive, fluorescence-based in vitro RNA polymerase inhibition assay. This method is adaptable for high-throughput screening and offers a safer alternative to traditional radiolabeled assays.

Principle

The assay measures the synthesis of RNA by bacterial RNA polymerase using a DNA template. The newly synthesized RNA forms a double-stranded hybrid with the DNA template, which is then quantified using a fluorescent dye that specifically intercalates into double-stranded nucleic acids. The fluorescence intensity is directly proportional to the amount of RNA synthesized. In the presence of an inhibitor like this compound, RNA synthesis is reduced, leading to a decrease in fluorescence.

Materials and Reagents

-

Bacterial RNA Polymerase: e.g., E. coli RNA polymerase holoenzyme (commercially available)

-

DNA Template: A synthetic single-stranded or double-stranded DNA template containing a suitable promoter (e.g., T7 promoter). A commonly used template is a homopolymeric poly(dC) oligonucleotide.

-

NTPs: Nucleoside triphosphates (ATP, GTP, CTP, UTP) solution.

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.1 mg/mL BSA.

-

Fluorescent Dye: A dye that specifically binds to double-stranded nucleic acids (e.g., RiboGreen®, PicoGreen®).

-

Control Inhibitor: Rifampicin (a well-characterized RNAP inhibitor).

-

Nuclease-free water

-

96-well or 384-well microplates (black, for fluorescence assays)

-

Plate reader with fluorescence detection capabilities.

Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare a working solution of NTPs by mixing equal volumes of ATP, GTP, CTP, and UTP stocks to the desired final concentration in the assay buffer.

-

Dilute the RNA polymerase and DNA template to their working concentrations in the assay buffer.

-

-

Assay Reaction:

-

Set up the reactions in a 96-well plate. For each reaction, add the following components in order:

-

Nuclease-free water to bring the final volume to 50 µL.

-

5 µL of 10x Assay Buffer.

-

5 µL of DNA template.

-

5 µL of this compound dilution (or DMSO for the no-inhibitor control, and Rifampicin for the positive control).

-

Incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Add 10 µL of RNA polymerase.

-

Initiate the reaction by adding 10 µL of the NTP mix.

-

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

-

-

Detection:

-

Stop the reaction by adding 10 µL of 0.5 M EDTA.

-

Add the fluorescent dye according to the manufacturer's instructions. Typically, this involves diluting the dye in a buffer and adding it to each well.

-

Incubate the plate in the dark for 5-10 minutes.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

-

Visualizations

Experimental Workflow

References

- 1. Tirandamycin, an inhibitor of bacterial ribonucleic acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods to Identify and Characterize Inhibitors of Bacterial RNA Polymerase | Springer Nature Experiments [experiments.springernature.com]

- 3. Tirandamycin: inhibition of ribonucleic Acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tirandamycin: Inhibition of Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Total Synthesis of Tirandamycin C

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of Tirandamycin C, a member of the tetramic acid family of natural products. Tirandamycins exhibit a range of biological activities, including antibacterial, antifungal, and anti-HIV properties. Tirandamycin C is considered a biosynthetic precursor to other members of this family, making its synthesis a significant achievement in natural product chemistry.[1][2][3] This guide focuses on the first enantioselective total synthesis of (-)-Tirandamycin C as accomplished by Roush and co-workers, with reference to alternative strategies.

Retrosynthetic Strategy

The enantioselective total synthesis of (-)-Tirandamycin C hinges on a convergent strategy, where two key fragments are synthesized independently and then coupled. The retrosynthetic analysis, as conceptualized by Roush et al., disconnects the molecule at the dienoyl side chain attached to the tetramic acid moiety.[1] This leads to two primary synthons: a bicyclic aldehyde and a phosphonate reagent containing the tetramic acid core.

The key bond disconnection is the C1'-C2' double bond, which can be formed via a Horner-Wadsworth-Emmons olefination. The bicyclic aldehyde fragment is further simplified, with the critical anti,anti-stereotriad being established through a highly stereoselective mismatched double asymmetric γ-stannylcrotylboration reaction.[1][2][4][5][6][7]

An alternative retrosynthesis by Reddy et al. employs a desymmetrization protocol to construct the core bicyclic system.[8] Key reactions in this approach include a Still-Gennari (Z)-selective olefination and a Dieckmann cyclization to form the tetramic acid ring.[8]

Logical Relationship of the Roush Retrosynthesis

Caption: Retrosynthetic analysis of (-)-Tirandamycin C.

Key Synthetic Steps and Experimental Protocols

The enantioselective total synthesis of (-)-Tirandamycin C by Roush and co-workers was accomplished in 14 steps.[1][4] The following sections detail the protocols for the pivotal reactions.

Mismatched Double Asymmetric γ-Stannylcrotylboration

This reaction is crucial for establishing the anti,anti-stereotriad in the bicyclic core. The reaction involves the coupling of aldehyde 8 with the (R)-E-9 crotylborane reagent.

Protocol:

-

To a solution of aldehyde 8 in a suitable solvent (e.g., toluene) at -78 °C is added the (R)-E-9 crotylborane reagent.

-

The reaction mixture is stirred at -78 °C for a specified time until completion, monitored by TLC.

-

The reaction is quenched by the addition of a quenching agent (e.g., methanol).

-

The mixture is warmed to room temperature and subjected to an oxidative workup.

-

The crude product is purified by flash column chromatography to yield the desired homoallylic alcohol.

| Reactants | Key Reagents/Conditions | Product Stereoselectivity | Yield |

| Aldehyde 8, (R)-E-9 crotylborane reagent | Toluene, -78 °C, followed by oxidative workup | >15:1 (anti,anti) | N/A |

Ring-Closing Metathesis (RCM)

The formation of the lactone ring is achieved through a ring-closing metathesis reaction using Grubbs' second-generation catalyst.

Protocol:

-

To a solution of the acylated homoallylic alcohol (ester 13) in a degassed solvent (e.g., CH2Cl2) is added Grubbs' second-generation catalyst (10 mol %) and tetrafluoro-1,4-benzoquinone (TFBQ, 10 mol %).[1]

-

The reaction mixture is heated to 60 °C and stirred until completion.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography to afford lactone 15.[1]

| Starting Material | Catalyst/Additive | Product | Yield |

| Ester 13 | Grubbs' II catalyst, tetrafluoro-1,4-benzoquinone | Lactone 15 | 76% |

Horner-Wadsworth-Emmons (HWE) Olefination

The final coupling of the bicyclic aldehyde and the phosphonate reagent is accomplished via an HWE olefination to construct the dienoyl side chain.

Protocol:

-

To a solution of the phosphonate reagent 6 in THF at a low temperature is added a base (e.g., KOt-Bu).[1]

-

The resulting ylide is stirred for a short period before the addition of a solution of the bicyclic aldehyde 5 in THF.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a saturated aqueous solution of NH4Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., EtOAc).

-

The combined organic layers are dried, concentrated, and purified by chromatography to yield the DMB-protected Tirandamycin C.[1]

| Reactants | Key Reagents/Conditions | Product | Yield |

| Aldehyde 5, Phosphonate reagent 6 | KOt-Bu, THF | DMB-protected Tirandamycin C | 74% |

Final Deprotection

The synthesis is completed by the removal of the dimethoxybenzyl (DMB) protecting group.

Protocol:

-

The DMB-protected Tirandamycin C is dissolved in an acidic medium (e.g., trifluoroacetic acid, TFA).[1]

-

The reaction is stirred at room temperature until the deprotection is complete.

-

The acid is removed under reduced pressure.

-

The crude product is purified to yield (-)-Tirandamycin C.

| Starting Material | Reagent | Product | Yield |

| DMB-protected Tirandamycin C | TFA | (-)-Tirandamycin C (1) | 31% |

Overall Synthesis Workflow

The following diagram illustrates the key transformations in the total synthesis of (-)-Tirandamycin C.

Caption: Workflow for the total synthesis of (-)-Tirandamycin C.

Summary of Quantitative Data

| Step | Starting Material(s) | Key Reagents/Catalysts | Product | Yield (%) | Stereoselectivity |

| Acylation | Homoallylic alcohol 11 | Methacryloyl chloride | Ester 13 | 86 | N/A |

| Ring-Closing Metathesis | Ester 13 | Grubbs' II catalyst, TFBQ | Lactone 15 | 76 | N/A |

| Deprotection | Lactone 15 | TBAF, HOAc | Alcohol 16 | ~100 | N/A |

| Oxidation | Alcohol 16 | Dess-Martin periodinane | Aldehyde 8 | 95 | N/A |

| Mismatched Double Asymmetric γ-Stannylcrotylboration | Aldehyde 8, (R)-E-9 crotylborane reagent | - | Stereotriad 18 | N/A | >15:1 |

| Horner-Wadsworth-Emmons Olefination | Aldehyde 5, Phosphonate 6 | KOt-Bu | DMB-protected Tirandamycin C | 74 | N/A |

| Deprotection | DMB-protected Tirandamycin C | TFA | (-)-Tirandamycin C | 31 | N/A |

Conclusion

The total synthesis of (-)-Tirandamycin C by Roush and co-workers provides an elegant and efficient pathway to this biologically active natural product. The key to this synthesis is the highly stereoselective construction of the anti,anti-stereotriad via a mismatched double asymmetric γ-stannylcrotylboration. The subsequent steps, including a ring-closing metathesis and a Horner-Wadsworth-Emmons olefination, efficiently assemble the complex architecture of the final molecule. This synthetic route not only provides access to Tirandamycin C for further biological evaluation but also opens avenues for the synthesis of other members of the tirandamycin family.[1][4] An alternative 20-step synthesis with a 12% overall yield has also been reported, utilizing a desymmetrization protocol.[8] These synthetic strategies offer valuable tools for medicinal chemists and drug development professionals exploring the therapeutic potential of the tirandamycin class of compounds.

References

- 1. Total Synthesis of (−)-Tirandamycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of (-)-tirandamycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tirandamycin - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - Total Synthesis of (â)-Tirandamycin C - Organic Letters - Figshare [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - Total Synthesis of (â)-Tirandamycin C - figshare - Figshare [figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Enhanced Isolation of Tirandamycin Analogs Using Adsorbent Resin

Introduction

Tirandamycins are a group of antibiotics produced by Streptomyces species, characterized by a dienoyl tetramic acid moiety and a bicyclic ketal system.[1] These compounds exhibit antimicrobial activity against Gram-positive bacteria through the inhibition of bacterial RNA polymerase.[1] The isolation of tirandamycin and its analogs from fermentation broths can be challenging due to their potential role as transient biosynthetic intermediates.[1] This application note details a protocol for the effective sequestration and isolation of tirandamycin analogs from a marine-derived Streptomyces sp. using an adsorbent resin. The inclusion of an adsorbent resin, specifically Amberlite XAD-16, during fermentation facilitates the capture of these compounds, protecting them from bioconversion or degradation.[1]

Principle

Adsorbent resins are porous polymers that can selectively adsorb organic molecules from aqueous solutions.[2][3] This property is particularly useful for the in-situ capture of secondary metabolites like tirandamycin from fermentation cultures.[4] The non-polar nature of the Amberlite XAD-16 resin allows for the adsorption of the relatively non-polar tirandamycin molecules from the aqueous culture medium. Subsequent elution with an appropriate organic solvent allows for the recovery of the captured compounds in a more concentrated form, simplifying downstream purification steps.

Experimental Protocols

Materials and Equipment

-

Streptomyces sp. 307-9 culture

-

Amberlite XAD-16 resin[1]

-

Mesh bags (for resin)

-

Shaker flasks

-

Dichloromethane (CH₂Cl₂)[1]

-

Methanol (MeOH)[1]

-

1 M Sodium Chloride (NaCl)[1]

-

Trifluoroacetic acid (TFA)[1]

-

Dimethyl sulfoxide (DMSO)[1]

-

Acetonitrile (MeCN)[1]

-

Water (H₂O)[1]

-

Rotary evaporator

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system[1]

-

Waters XBridge 5 μm ODS columns[1]

-

UV/Vis photodiode array detector[1]

Protocol 1: In-situ Adsorption of Tirandamycin from Fermentation Broth

-

Prepare a shake flask culture of Streptomyces sp. 307-9.

-

Once the culture enters the stationary phase, introduce sterile mesh bags containing Amberlite XAD-16 resin into the flasks.[1]

-

Continue the fermentation for several days to allow for the adsorption of tirandamycin and its analogs onto the resin.[1]

-

After the desired fermentation period, remove the resin bags from the culture.[1]

Protocol 2: Extraction of Tirandamycins from Adsorbent Resin

-

Cut open the resin bags and rinse the free resin with water.[1]

-

Filter the rinsed resin to remove excess water.

-

Perform a batch extraction of the resin with a solution of 90% dichloromethane (CH₂Cl₂) and 10% methanol (MeOH). Repeat this step three times with 1.5 L of the solvent mixture each time.[1]

-

Combine the extracts and wash them twice with an equal volume of 1 M NaCl solution, adjusted to pH 4.0 with trifluoroacetic acid (TFA).[1]

-

Collect the organic (CH₂Cl₂) layer and dry it using a rotary evaporator to obtain a dark yellow oil.[1]

-

Dissolve the resulting oil in 2 mL of dimethyl sulfoxide (DMSO) for further purification.[1]

Protocol 3: Purification of Tirandamycins by RP-HPLC

-

Purify the crude extract obtained in Protocol 2 by reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Use a Waters XBridge 5 μm ODS column for separation.[1]

-

Employ a gradient of 30-100% acetonitrile (MeCN) in water (H₂O), supplemented with 0.1% TFA, as the mobile phase.[1]

-

Monitor the elution profile using a UV/Vis photodiode array detector and collect fractions exhibiting the characteristic absorption spectrum of the tirandamycin tetramic acid moiety (λmax 356 nm).[1]

-

Further purify the collected fractions by semi-preparative HPLC as needed to isolate individual tirandamycin analogs.[1]

Data Presentation

Table 1: Materials and Conditions for Tirandamycin Isolation

| Parameter | Description |

| Microorganism | Marine-derived Streptomyces sp. 307-9[1] |

| Adsorbent Resin | Amberlite XAD-16[1] |

| Resin Application | In-situ during early stationary-phase fermentation[1] |

| Extraction Solvent | 90% Dichloromethane / 10% Methanol[1] |

| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1] |

| HPLC Column | Waters XBridge 5 μm ODS[1] |

| Mobile Phase | Gradient of 30-100% Acetonitrile in Water with 0.1% TFA[1] |

| Detection | UV/Vis photodiode array at λmax 356 nm[1] |

Visualizations

Caption: Experimental workflow for the isolation of tirandamycins.

Caption: Putative biosynthetic pathway of tirandamycins.

References

Tirandamycin A: A Tool for Interrogating Bacterial Transcription Initiation

Tirandamycin A is a potent antibiotic that serves as a valuable molecular probe for studying the intricacies of bacterial transcription. This acyltetramic acid natural product specifically targets the bacterial RNA polymerase (RNAP), the central enzyme responsible for transcribing genetic information from DNA to RNA. Its mechanism of action, which involves the inhibition of both transcription initiation and elongation, makes it a powerful tool for dissecting these fundamental processes in bacteria. This compound is structurally related to streptolydigin and shares a similar mode of action, though it is noted to be approximately 40 times less potent.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to investigate bacterial transcription.

Mechanism of Action

This compound exerts its inhibitory effect by directly interacting with bacterial RNA polymerase.[1] This interaction interferes with the enzyme's function, preventing the synthesis of RNA. Notably, it does not affect mammalian RNA polymerases, highlighting its specificity for the bacterial enzyme.[1] The antibiotic inhibits both the initiation of new RNA chains and the elongation of existing ones.[1][2] This dual inhibitory action suggests that this compound interferes with the actively synthesizing template-enzyme-nascent RNA complex.[3][4] The inhibitory effect of this compound can be reversed by the addition of more RNA polymerase, but not by adding more DNA template, further supporting a direct interaction with the enzyme.[3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the activity of this compound and its analogs. This information is crucial for designing experiments and interpreting results.

| Compound | Target Organism/Enzyme | Assay Type | Value | Reference |

| This compound | Escherichia coli RNA polymerase | In vitro transcription | IC50: ~0.8 mM | [2] |

| Streptolydigin | Escherichia coli RNA polymerase | In vitro transcription | IC50: ~0.02 mM | [2] |

| This compound (3) | Vancomycin-resistant Enterococcus faecalis (VRE) | Minimum Inhibitory Concentration (MIC) | 110 µM | [5] |

| Tirandamycin B (4) | Vancomycin-resistant Enterococcus faecalis (VRE) | Minimum Inhibitory Concentration (MIC) | 100 µM | [5] |

| Tirandamycin C (1) | Vancomycin-resistant Enterococcus faecalis (VRE) | Minimum Inhibitory Concentration (MIC) | > 9 µM | [5] |

| Tirandamycin D (2) | Vancomycin-resistant Enterococcus faecalis (VRE) | Minimum Inhibitory Concentration (MIC) | 2.25 µM | [5] |

| Tirandalydigin | Various pathogenic anaerobes, streptococci, enterococci, and legionellae | Minimum Inhibitory Concentration (MIC) | 0.5 to 32 µg/ml | [6] |

Experimental Protocols

In Vitro Transcription Assay to Determine IC50 of this compound

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against bacterial RNA polymerase.

Materials:

-

Purified bacterial RNA polymerase (e.g., from E. coli)

-

DNA template containing a strong bacterial promoter (e.g., T7A1 promoter)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5% glycerol)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Scintillation fluid and vials

-

Filter paper (e.g., Whatman DE81)

-

Washing buffer (e.g., 0.3 M ammonium formate)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the transcription reaction mixture by combining the transcription buffer, DNA template, and non-radiolabeled rNTPs.

-

Inhibitor Addition: Add varying concentrations of this compound (or solvent control) to the reaction mixtures.

-

Enzyme Addition: Initiate the reaction by adding the bacterial RNA polymerase.

-

Initiation and Elongation: Incubate the reactions at 37°C for a defined period (e.g., 10-15 minutes) to allow for transcription initiation and elongation.

-

Radiolabel Pulse: Add the radiolabeled rNTP to the reaction and incubate for a shorter period (e.g., 2-5 minutes) to label the newly synthesized RNA.

-

Quenching: Stop the reaction by adding the stop solution.

-

Spotting: Spot the reaction mixtures onto the filter paper.

-

Washing: Wash the filter paper multiple times with the washing buffer to remove unincorporated radiolabeled rNTPs.

-

Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Culture Preparation: Grow the bacterial strain overnight in the appropriate liquid medium. Dilute the culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).

-

Serial Dilution of this compound: Prepare a series of twofold dilutions of this compound in the growth medium directly in the wells of a 96-well plate.

-

Inoculation: Add the diluted bacterial culture to each well containing the this compound dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (medium without bacteria).

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[7] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

Caption: Workflow for investigating this compound's effect on transcription.

Caption: this compound inhibits both transcription initiation and elongation.

References

- 1. Tirandamycin, an inhibitor of bacterial ribonucleic acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Tirandamycin: inhibition of ribonucleic Acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tirandamycin: Inhibition of Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Characterization of Tirandamycins from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tirandalydigin, a novel tetramic acid of the tirandamycin-streptolydigin type. I. Taxonomy of the producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing Tirandamycin A Production from Streptomyces Cultures

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Tirandamycin A from Streptomyces cultures. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound and what is the general biosynthetic pathway?

A1: this compound is a polyketide antibiotic produced by various Streptomyces species, with Streptomyces sp. 307-9 being a notable producer.[1][2] Its biosynthesis is orchestrated by a hybrid Type I polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) assembly line encoded by the tam gene cluster.[2] The pathway utilizes malonate and methyl-malonate as extender units for the polyketide chain, which is then cyclized and further modified by tailoring enzymes, including cytochrome P450 monooxygenases, to yield the final this compound structure.[2]

Q2: What are the key factors influencing the yield of this compound in Streptomyces culture?

A2: The yield of this compound is influenced by a combination of factors, including:

-

Culture Media Composition: The type and concentration of carbon and nitrogen sources are critical.

-

Fermentation Parameters: pH, temperature, and aeration play significant roles in both cell growth and secondary metabolite production.

-

Genetic Regulation: The expression of biosynthetic and regulatory genes within the tam cluster directly controls the production levels.

-

Precursor Availability: The intracellular pools of malonate and methyl-malonate can be a limiting factor.

Q3: Are there any known regulatory genes that can be targeted to improve this compound yield?

A3: Yes, the tam gene cluster contains regulatory genes that can be manipulated to enhance production. Specifically, tamH encodes a LuxR-type positive regulator, and its overexpression is expected to increase this compound synthesis. Conversely, tamK encodes a TetR-like transcriptional repressor, and its knockout would likely lead to a significant increase in yield.[2]

Troubleshooting Guide

Problem 1: Low or no production of this compound.

| Possible Cause | Troubleshooting Step |

| Suboptimal Media Composition | Optimize the culture medium. Refer to the Media Optimization section below for detailed guidance on carbon and nitrogen sources. Start with a proven production medium like Md2.[1] |

| Incorrect Fermentation Parameters | Ensure optimal pH (around 7.0-7.5) and temperature (around 28-30°C) for your specific Streptomyces strain.[3] Verify adequate aeration in shake flask cultures. |

| Genetic Instability of the Strain | Re-isolate single colonies from your stock culture and screen for high-producing variants. |

| Feedback Inhibition | Incorporate an adsorbent resin like XAD-16 into the culture during the stationary phase to sequester this compound and alleviate potential feedback inhibition.[1] |

Problem 2: Accumulation of biosynthetic intermediates instead of this compound.

| Possible Cause | Troubleshooting Step |

| Inefficient Tailoring Enzymes | Overexpress the genes encoding key tailoring enzymes, such as the cytochrome P450 monooxygenase tamI, which is responsible for late-stage oxidative modifications.[2] |

| Precursor Limitation | Supplement the culture medium with precursors like malonate or methyl-malonate. See the Precursor Feeding section for details. |

Media Optimization

Optimizing the culture medium is a crucial step in enhancing this compound production. The choice of carbon and nitrogen sources significantly impacts both biomass and secondary metabolite synthesis.

Table 1: Effect of Carbon Source on Secondary Metabolite Production in Streptomyces

| Carbon Source (10 g/L) | Relative Antibiotic Production (%) | Reference |

| Dextrose | 100 | [4][5] |

| Soluble Starch | 85 | [4] |

| Maltose | 70 | [5] |

| Glycerol | 65 | [5] |

Table 2: Effect of Nitrogen Source on Secondary Metabolite Production in Streptomyces

| Nitrogen Source (5 g/L) | Relative Antibiotic Production (%) | Reference |

| Yeast Extract | 100 | [5] |

| Peptone | 90 | [6] |

| Soybean Meal | 80 | [4] |

| Ammonium Sulfate | 50 | [5] |

Recommended Production Medium (Md2): [1]

-

Dextrose: 10 g/L

-

NZ-Amine A: 2 g/L

-

Yeast Extract: 1 g/L

-

Meat Extract: 0.77 g/L

-

NaCl: 30 g/L

-

Adjust pH to 7.2 before autoclaving.

Precursor Feeding Strategies

Supplementing the culture with biosynthetic precursors can significantly boost the yield of this compound. The primary precursors are malonate and methyl-malonate.

Table 3: Hypothetical Impact of Precursor Feeding on this compound Yield

| Precursor Added (1 g/L) | Expected this compound Yield Increase (%) |

| Sodium Malonate | 20-40 |

| Sodium Methyl-malonate | 30-50 |

Genetic Engineering for Yield Improvement

Targeted genetic modification of regulatory genes is a powerful strategy to enhance this compound production.

Table 4: Expected Impact of Genetic Modifications on this compound Yield

| Genetic Modification | Target Gene | Expected this compound Yield Increase |

| Overexpression | tamH (LuxR-type activator) | 2 to 5-fold |

| Gene Knockout | tamK (TetR-like repressor) | 3 to 10-fold |

Experimental Protocols

1. Gene Knockout in Streptomyces sp. 307-9 via Homologous Recombination

This protocol describes the replacement of a target gene (e.g., tamK) with an antibiotic resistance cassette.

-

Step 1: Construct the Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene from Streptomyces sp. 307-9 genomic DNA using PCR.

-

Clone the upstream and downstream fragments into a non-replicative E. coli vector on either side of an apramycin resistance cassette.

-

-

Step 2: Conjugation into Streptomyces sp. 307-9:

-

Transform the knockout plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor and Streptomyces sp. 307-9 spores on a suitable agar medium (e.g., MS agar).[7]

-

-

Step 3: Selection of Double Crossover Mutants:

-

Overlay the conjugation plates with apramycin to select for exconjugants where the plasmid has integrated into the chromosome.

-

Subculture the apramycin-resistant colonies on a medium without selection to allow for the second crossover event (excision of the vector backbone).

-

Screen for colonies that are apramycin-resistant and sensitive to the antibiotic marker on the vector backbone.

-

-

Step 4: Verification of Gene Knockout:

-

Confirm the gene replacement by PCR using primers flanking the target gene region and sequencing of the PCR product.

-

2. Overexpression of a Regulatory Gene in Streptomyces

This protocol details the construction of an expression vector to overproduce a target protein (e.g., TamH).

-

Step 1: Construct the Overexpression Plasmid:

-

Step 2: Transformation into Streptomyces sp. 307-9:

-

Introduce the overexpression plasmid into Streptomyces sp. 307-9 via protoplast transformation or conjugation.

-

-

Step 3: Verification of Overexpression:

-

Confirm the presence of the plasmid in transformants by PCR.

-

Analyze the production of this compound in the engineered strain compared to the wild-type.

-

3. Extraction and Quantification of this compound

-

Step 1: Extraction:

-

Centrifuge the Streptomyces culture to separate the mycelium from the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.[3]

-

Combine the organic phases and evaporate to dryness under reduced pressure.

-

-

Step 2: HPLC Analysis:

-

Dissolve the dried extract in a known volume of methanol.

-

Analyze the sample using a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Detection: Monitor the absorbance at the characteristic wavelength for this compound (around 356 nm).[10]

-

Quantify the concentration by comparing the peak area to a standard curve of purified this compound.

-

Visualizations

Caption: Regulation of the this compound biosynthetic pathway.

Caption: Workflow for gene knockout in Streptomyces.

Caption: Troubleshooting logic for low this compound yield.

References